tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate
Description
Properties
Molecular Formula |
C12H20F3NO2 |
|---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
tert-butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate |
InChI |
InChI=1S/C12H20F3NO2/c1-11(2,3)18-10(17)6-8-4-5-9(16-7-8)12(13,14)15/h8-9,16H,4-7H2,1-3H3 |
InChI Key |
HXLOJSSBLVICDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCC(NC1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate typically involves the reaction of a piperidine derivative with a trifluoromethylating agent. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in dry solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties that can influence the reactivity and stability of the resulting compounds.
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the binding affinity and selectivity of the compound for its target. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, further modulating its activity.
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl Impact: The CF₃ group in the main compound enhances electron-withdrawing effects and lipophilicity, similar to its role in 6-(hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one. However, the latter’s isoindolinone core introduces aromaticity, altering electronic properties .
- Ester Stability: The tert-butyl ester in the main compound provides superior hydrolytic stability compared to ethyl esters (e.g., ethyl 2-(5-bromo-2-cyanophenyl)acetate), which is critical for prolonged drug half-life .
- Ring Systems : Spirocyclic (e.g., 2-azaspiro[3.4]octane) and pyrrolidine analogs introduce steric constraints, affecting binding pocket interactions in target proteins .
Research Findings and Pharmacological Implications
- Synthetic Utility: The main compound’s tert-butyl ester is frequently employed in Mitsunobu reactions or acid-mediated deprotections, as demonstrated in the synthesis of complex carbamates and amides in patent applications .
- Biological Activity : Derivatives of the main compound show promise in kinase inhibition due to the piperidine scaffold’s ability to mimic purine binding motifs. In contrast, spirocyclic analogs exhibit higher selectivity for G-protein-coupled receptors .
- Solubility vs. Permeability: While the CF₃ group increases lipophilicity, polar substituents (e.g., hydroxymethyl in isoindolinone derivatives) balance solubility, a trade-off critical for oral bioavailability .
Biological Activity
Tert-butyl 2-[6-(trifluoromethyl)piperidin-3-yl]acetate is a compound of interest due to its unique structural features, which include a tert-butyl group, an acetate moiety, and a trifluoromethyl-substituted piperidine ring. This specific configuration enhances its lipophilicity and metabolic stability, making it a candidate for various biological studies and applications.
- Molecular Formula : C12H20F3NO2
- Molecular Weight : 267.29 g/mol
- CAS Number : 2060051-13-8
The trifluoromethyl group is known to significantly influence the pharmacological properties of compounds, often enhancing their potency and selectivity towards biological targets.
Biological Activity Overview
Research into the biological activity of this compound has indicated potential interactions with various receptors and enzymes, particularly within the central nervous system (CNS). The compound's structure suggests that it may exhibit properties similar to other trifluoromethyl-containing compounds that have been shown to enhance drug efficacy.
Binding Affinity Studies
Initial studies suggest that the binding affinity of this compound to certain receptors could be significant. For instance, compounds with similar piperidine structures have demonstrated effective binding to serotonin receptors and other CNS targets.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group in the piperidine ring is hypothesized to improve the compound's metabolic stability and bioavailability. SAR studies indicate that modifications in the piperidine substituents can lead to variations in biological activity, which is critical for drug design.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 3-(trifluoromethyl)piperidine | C12H20F3N | Different trifluoromethyl position |
| N-Methylpiperidine | C6H13N | Lacks fluorine but retains piperidine structure |
| Tert-butyl 4-(trifluoromethyl)aniline | C10H12F3N | Aniline structure instead of piperidine |
Case Studies and Research Findings
- In Vitro Studies on Receptor Binding
- Metabolic Stability Assessments
- Potential Anti-Tubercular Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
